(R)-叔丁基(2-氧代氧杂环-3-基)氨基甲酸酯

描述

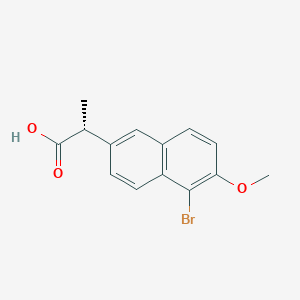

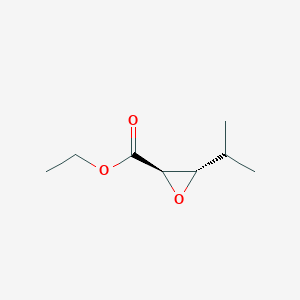

“®-tert-Butyl (2-oxooxetan-3-yl)carbamate” is a chemical compound with the CAS Number: 126330-77-6 . It has a molecular weight of 187.2 and its IUPAC name is tert-butyl (3R)-2-oxo-3-oxetanylcarbamate . The compound is typically stored in a refrigerator and is available in a white to yellow solid form .

Molecular Structure Analysis

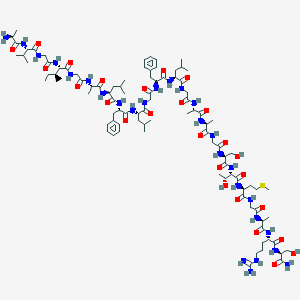

The InChI code for “®-tert-Butyl (2-oxooxetan-3-yl)carbamate” is 1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“®-tert-Butyl (2-oxooxetan-3-yl)carbamate” has a molecular weight of 187.19 g/mol . It has a calculated XLogP3-AA value of 0.7, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a topological polar surface area of 64.6 Ų . The compound is a solid at room temperature .

科学研究应用

氨基甲酸酯的代谢和稳定性

氨基甲酸酯的代谢水解和稳定性对于设计药物或前药至关重要。Vacondio 等人 (2010) 的一项研究突出了分子结构与氨基甲酸酯代谢不稳定性之间的关系,指出了可帮助合成更稳定或不稳定的氨基甲酸酯化合物以满足特定应用的趋势 (Vacondio、Silva、Mor 和 Testa,2010)。

环境中的存在和归宿

Liu 和 Mabury (2020) 的研究探讨了合成酚类抗氧化剂 (SPA) 的环境存在、人体暴露和毒性,其中包括某些氨基甲酸酯。这项研究阐明了与这些化合物相关的环境影响和潜在健康风险,指导未来的研究朝着开发毒性和环境影响较低的氨基甲酸酯的方向发展 (Liu 和 Mabury,2020)。

农药对淡水生态系统的影响

Nwigwe (2007) 考察了氨基甲酸酯类农药对淡水生态系统中非目标生物的影响,讨论了甲萘威(一种甲基氨基甲酸酯)对鱼类和水生生物的毒性作用。这篇综述强调了理解和减轻氨基甲酸酯在农业中使用产生的环境后果的重要性 (Nwigwe,2007)。

毒理作用

Risher、Mink 和 Stara (1987) 对氨基甲酸酯类杀虫剂流虫威在哺乳动物中的毒理作用进行了全面综述,重点关注其作用机制、吸收、代谢和排泄。此类研究对于确保氨基甲酸酯化合物在各种应用中的安全使用至关重要 (Risher、Mink 和 Stara,1987)。

食品和饮料中的氨基甲酸乙酯

Weber 和 Sharypov (2009) 的一项综述讨论了氨基甲酸乙酯(氨基甲酸甲酯)在发酵食品和饮料中的存在、遗传毒性和致癌性,突出了与其存在相关的健康问题以及控制其在消费品中含量的监管措施的必要性 (Weber 和 Sharypov,2009)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating potential harm to the digestive tract, skin, eyes, and respiratory system . Precautionary measures include avoiding breathing dust or fumes and washing thoroughly after handling .

作用机制

Target of Action

The primary target of ®-tert-Butyl (2-oxooxetan-3-yl)carbamate is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation .

Mode of Action

®-tert-Butyl (2-oxooxetan-3-yl)carbamate acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones . This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Specifically, it reduces the levels of trimethylation at the 27th lysine residue of histone H3 (H3K27me3), a mark associated with gene repression . The downstream effects include changes in the expression of genes regulated by this histone mark .

Pharmacokinetics

Similar compounds have been optimized fororal bioavailability , metabolic stability , and thermodynamic solubility . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME), and thus its bioavailability .

Result of Action

The inhibition of EZH2 by ®-tert-Butyl (2-oxooxetan-3-yl)carbamate leads to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes affected. For instance, in cancer cells, EZH2 inhibition can lead to reduced cell proliferation .

Action Environment

The action, efficacy, and stability of ®-tert-Butyl (2-oxooxetan-3-yl)carbamate can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells .

属性

IUPAC Name |

tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJDEHQWXAPGBG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456560 | |

| Record name | tert-Butyl [(3R)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate | |

CAS RN |

126330-77-6 | |

| Record name | tert-Butyl [(3R)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)

![2-t-Butyl-5-propyl-[1,3]dioxolan-4-one](/img/structure/B139400.png)

amino}benzoate](/img/structure/B139408.png)